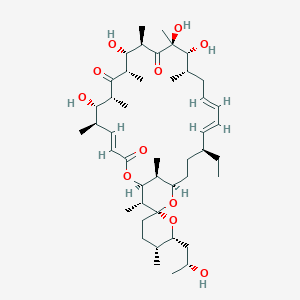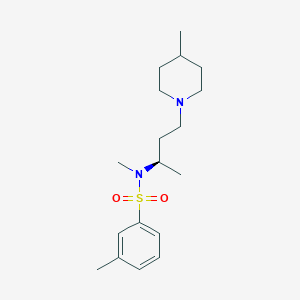
SB 258719
Übersicht
Beschreibung
SB-258719 ist eine von GlaxoSmithKline entwickelte Verbindung, die als selektiver partieller inverser Agonist des 5-HT7-Rezeptors bekannt ist . Diese Verbindung war der erste identifizierte Ligand für den 5-HT7-Rezeptor . Es wurde hauptsächlich in der Forschung eingesetzt, um das Potenzial von 5-HT7-Rezeptoragonisten als neuartige Analgetika zu untersuchen .
Herstellungsmethoden
Die Synthese von SB-258719 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die entsprechenden Ausgangsmaterialien umfassen.
Anlagerung der Benzolsulfonamidgruppe: Die Benzolsulfonamidgruppe wird durch eine Sulfonierungsreaktion eingeführt.
Industrielle Produktionsmethoden für SB-258719 sind nicht umfassend dokumentiert, aber sie würden wahrscheinlich eine Hochskalierung des Laborsyntheseprozesses umfassen, während gleichzeitig Reinheit und Ausbeute sichergestellt werden.
Vorbereitungsmethoden
The synthesis of SB-258719 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Attachment of the Benzene Sulfonamide Group: The benzene sulfonamide group is introduced through a sulfonation reaction.
Final Assembly: The final compound is assembled by combining the intermediate compounds under specific reaction conditions.
Industrial production methods for SB-258719 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield.
Analyse Chemischer Reaktionen
SB-258719 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
SB-258719 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird verwendet, um die Eigenschaften und Reaktionen von 5-HT7-Rezeptorantagonisten zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von 5-HT7-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Medikamente verwendet werden, die auf den 5-HT7-Rezeptor abzielen.
Wirkmechanismus
SB-258719 übt seine Wirkung aus, indem es als selektiver partieller inverser Agonist des 5-HT7-Rezeptors wirkt . Dies bedeutet, dass es an den 5-HT7-Rezeptor bindet und eine Reaktion induziert, die der eines Agonisten entgegengesetzt ist. Die beteiligten molekularen Ziele und Pfade umfassen die G-Protein-gekoppelten Rezeptor-(GPCR)-Signalwege . Durch Blockierung des 5-HT7-Rezeptors kann SB-258719 die analgetische Wirkung von 5-HT7-Rezeptoragonisten hemmen .
Wissenschaftliche Forschungsanwendungen
SB-258719 has several scientific research applications, including:
Chemistry: It is used to study the properties and reactions of 5-HT7 receptor antagonists.
Biology: It is used to explore the role of 5-HT7 receptors in various biological processes.
Industry: It can be used in the development of new drugs targeting the 5-HT7 receptor.
Wirkmechanismus
SB-258719 exerts its effects by acting as a selective 5-HT7 receptor partial inverse agonist . This means that it binds to the 5-HT7 receptor and induces a response opposite to that of an agonist. The molecular targets and pathways involved include the G-protein-coupled receptor (GPCR) signaling pathways . By blocking the 5-HT7 receptor, SB-258719 can inhibit the analgesic effects of 5-HT7 receptor agonists .
Vergleich Mit ähnlichen Verbindungen
SB-258719 ist einzigartig in seiner hohen Affinität und Selektivität für den 5-HT7-Rezeptor . Ähnliche Verbindungen umfassen:
SB-258741: Ein weiterer 5-HT7-Rezeptorantagonist mit unterschiedlicher inverser Agonistenwirksamkeit.
SB-269970: Ein selektiver 5-HT7-Rezeptorantagonist, der in ähnlichen Forschungsanwendungen verwendet wird.
Diese Verbindungen haben ähnliche Strukturen und Funktionen, unterscheiden sich aber in ihren spezifischen Wechselwirkungen mit dem 5-HT7-Rezeptor.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18/h5-7,14-15,17H,8-13H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNHDNTFYHZNL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029788 | |
| Record name | N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195199-95-2 | |
| Record name | N,3-Dimethyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195199-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 258719 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195199952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-258719 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF43CP5LXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
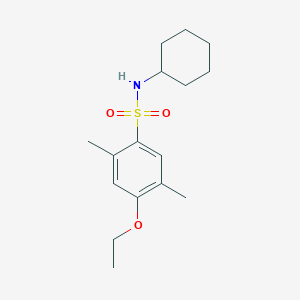
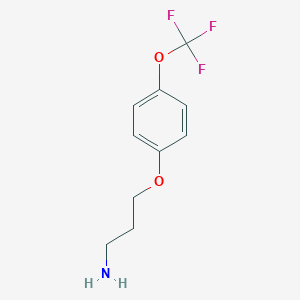
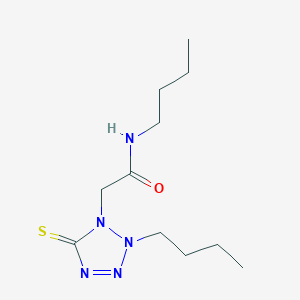
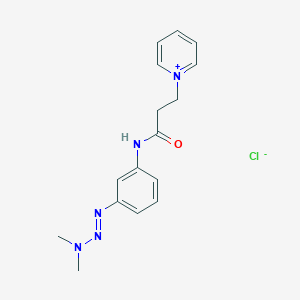
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
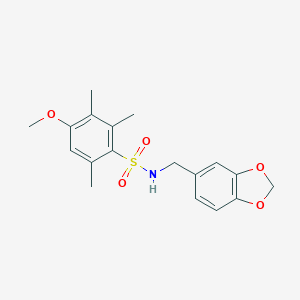
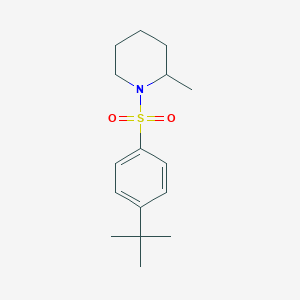
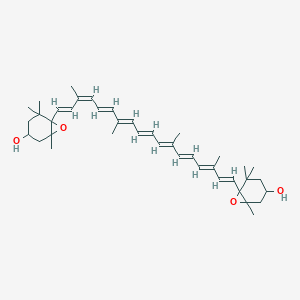

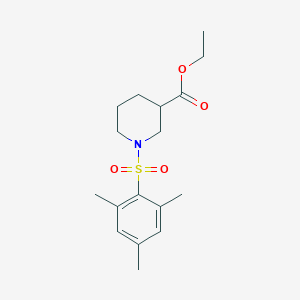
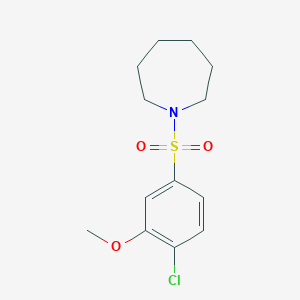
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
